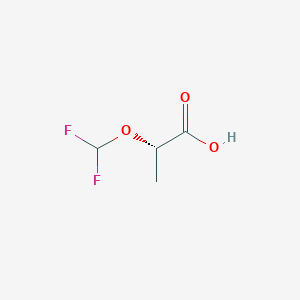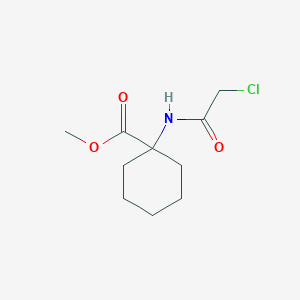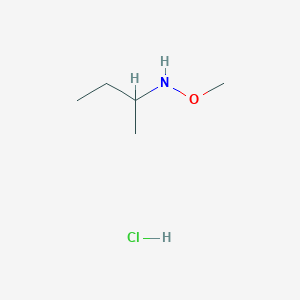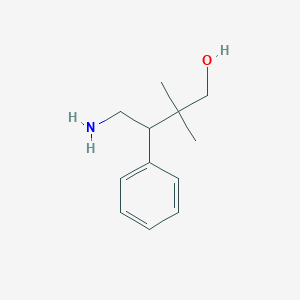
(2S)-2-(difluoromethoxy)propanoic acid
Übersicht
Beschreibung
“(2S)-2-(difluoromethoxy)propanoic acid” is a chemical compound with the molecular formula C4H6F2O3 . Its molecular weight is 140.09 g/mol . The compound belongs to the class of organic compounds known as carboxylic acids, which are compounds containing a carboxylic acid group (-C(=O)OH).
Molecular Structure Analysis
The molecular structure of “(2S)-2-(difluoromethoxy)propanoic acid” consists of a three-carbon chain (propanoic acid) with a difluoromethoxy group (-OCHF2) attached to the second carbon . The (2S) indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-(difluoromethoxy)propanoic acid” would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit acidic properties. The difluoromethoxy group may also influence properties such as polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Oxidation of Secondary Alcohols : A study by Norcross et al. (1997) investigated the oxidation of various alcohols, including 2-propanol, by potassium tetraoxoferrate(VI) under basic conditions. The oxidation produced ketones, demonstrating a potential application in the synthesis and modification of chemical compounds. This study highlights a fundamental chemical reaction involving a compound structurally related to (2S)-2-(difluoromethoxy)propanoic acid (Norcross et al., 1997).
Electrocatalytic Oxidation : Wang et al. (2014) explored the electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce high-value chemicals like sodium 2,2,3,3-tetrafluoropropionate. This process exemplifies the potential of electrocatalysis in transforming fluorinated alcohols, closely related to (2S)-2-(difluoromethoxy)propanoic acid, into valuable chemical products (Wang et al., 2014).
Photocatalysis in Nanomaterials : Yang et al. (2009) conducted a study on the solvothermal synthesis of anatase TiO2 nanosheets using a water-2-propanol route. This research is significant for material science, particularly in the context of photocatalysis, where compounds like 2-propanol play a critical role in the synthesis of advanced materials (Yang et al., 2009).
Catalysis and Reaction Mechanisms : The study of catalytic processes and reaction mechanisms involving 2-propanol and related compounds is another important application area. For example, the work of Bedia et al. (2009) on the catalytic conversion of 2-propanol using carbon-based acid catalysts provides insights into catalyst design and reaction pathways relevant to compounds like (2S)-2-(difluoromethoxy)propanoic acid (Bedia et al., 2009).
Eigenschaften
IUPAC Name |
(2S)-2-(difluoromethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEZHAQNRKKRFF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(difluoromethoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)
![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)



![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)



